molecular formula C17H9ClF7NO6 B5329229 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

Cat. No.: B5329229
M. Wt: 491.7 g/mol
InChI Key: INGHYYLADOPDNG-UHFFFAOYSA-N
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Description

3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, phenoxy, nitro, and methoxy groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixed acid system within droplet-based microreactors . The optimized reaction conditions include a temperature of 308 K, a molar ratio of nitric acid to sulfuric acid (N/S) of 1.6, and the addition of acetic anhydride to improve solubility and water absorbability .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure high efficiency and safety. The use of microreactor technology allows for precise control over reaction parameters, leading to improved conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Substitution: Replacement of functional groups, such as halogen atoms, with other substituents.

    Oxidation and Reduction: Alteration of oxidation states of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, acetic anhydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically results in the formation of nitro-substituted derivatives, while substitution reactions can yield a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, leading to its diverse effects. For instance, its fungicidal activity may be attributed to its ability to disrupt fungal cell membranes or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF7NO6/c1-30-15(19,17(23,24)25)14(27)31-9-3-4-11(26(28)29)13(7-9)32-12-5-2-8(6-10(12)18)16(20,21)22/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGHYYLADOPDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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